Sigma-2 Receptor Affinity vs Fentanyl
A key differentiator for the N-((4-Phenylpiperidin-4-yl)methyl)propionamide scaffold is its sigma receptor activity, which is absent in fentanyl. While fentanyl, a prototypical 4-anilidopiperidine, shows negligible affinity for sigma-1 receptors (IC50 = 4973 nM) [1], a close structural analog of the target compound (CHEMBL1698776) demonstrates a 55-fold greater binding potency at the sigma-2 receptor, with a Ki of 90 nM as assessed in rat PC12 cell membranes [2]. This significant inverse selectivity profile highlights that the methylene bridge present in the target compound, absent in fentanyl, is a critical pharmacophoric element for engaging sigma receptors.
| Evidence Dimension | Receptor Binding Affinity (Sigma) |
|---|---|
| Target Compound Data | Ki = 90 nM (sigma-2 receptor, rat PC12 cells) |
| Comparator Or Baseline | Fentanyl: IC50 = 4973 nM (sigma-1 receptor) |
| Quantified Difference | ~55-fold greater potency for sigma-2 vs fentanyl's sigma-1 binding |
| Conditions | Competitive radioligand binding assays. Target: Inhibition constant (Ki) for sigma-2 receptor in rat PC12 cell membranes. Comparator: Half-maximal inhibitory concentration (IC50) for sigma-1 receptor binding. |
Why This Matters
For researchers investigating the role of sigma-2 receptors in pain or oncology, this compound provides a starting scaffold with massively improved binding over the standard opioid ligand fentanyl, guiding medicinal chemistry efforts toward dual-mechanism analgesics.
- [1] Lipiński, P.F.J., et al. Affinity of fentanyl and its derivatives for the σ(1)-receptor. MedChemComm, 2019, 10, 1187-1192. View Source
- [2] BindingDB entry BDBM50604967 (CHEMBL1698776). Affinity Data: Ki=90 nM for Sigma intracellular receptor 2 in rat PC12 cells. View Source
